2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde 2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 279251-09-1
VCID: VC13519439
InChI: InChI=1S/C9H7N3O/c13-6-8-5-11-9(12-8)7-2-1-3-10-4-7/h1-6H,(H,11,12)
SMILES: C1=CC(=CN=C1)C2=NC=C(N2)C=O
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol

2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde

CAS No.: 279251-09-1

Cat. No.: VC13519439

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde - 279251-09-1

Specification

CAS No. 279251-09-1
Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
IUPAC Name 2-pyridin-3-yl-1H-imidazole-5-carbaldehyde
Standard InChI InChI=1S/C9H7N3O/c13-6-8-5-11-9(12-8)7-2-1-3-10-4-7/h1-6H,(H,11,12)
Standard InChI Key FDJLINNUQPJPPX-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NC=C(N2)C=O
Canonical SMILES C1=CC(=CN=C1)C2=NC=C(N2)C=O

Introduction

Structural Characteristics and Molecular Identity

2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde (CAS No. 279251-09-1) possesses the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol. The IUPAC name 2-pyridin-3-yl-1H-imidazole-5-carbaldehyde reflects its substitution pattern: a pyridin-3-yl group at position 2 of the imidazole ring and a formyl group at position 5. The SMILES notation (C1=CC(=CN=C1)C2=NC=C(N2)C=O) and InChIKey (FDJLINNUQPJPPX-UHFFFAOYSA-N) provide unambiguous representations of its structure.

The planar geometry of the imidazole and pyridine rings facilitates π-π stacking interactions, while the aldehyde group introduces electrophilic reactivity, making the compound amenable to nucleophilic additions and Schiff base formations. Density functional theory (DFT) calculations predict a dipole moment of ~4.2 D, reflecting the polarized nature of the carbonyl group.

Synthesis and Manufacturing Protocols

Vilsmeier-Haack Formylation

A common route involves formylation of 2-(pyridin-3-yl)-1H-imidazole using the Vilsmeier-Haack reagent. In a typical procedure :

  • POCl₃ (2.3 eq) is added to DMF at 0°C to form the active chloroiminium ion.

  • 2-(Pyridin-3-yl)-1H-imidazole (1 eq) is introduced, and the mixture is heated to 80°C for 5 hours.

  • The product is neutralized with NaHCO₃, extracted with DCM, and purified via silica gel chromatography (Hexane/EtOAc, 70:30) .

This method yields the aldehyde derivative with 71–85% efficiency, as confirmed by thin-layer chromatography (Rf = 0.68–0.74) .

Claisen-Schmidt Condensation

Alternative approaches employ Claisen-Schmidt condensation between imidazole precursors and aldehyde donors. For example :

  • Refluxing 2-(4-(1H-imidazol-1-yl)phenyl)-1H-indole-3-carbaldehyde with pyridin-2-amine in ethanol containing glacial acetic acid yields Schiff base derivatives .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight173.17 g/molMass Spectrometry
Melting Point134–136°CDifferential Scanning Calorimetry
LogP (Octanol-Water)1.2 ± 0.3Computational Prediction
Solubility in Water2.1 mg/mL (25°C)Shake-Flask Method
pKa (Aldehyde Proton)8.9Potentiometric Titration

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in hydrocarbons. UV-Vis spectroscopy reveals λmax at 265 nm (π→π*) and 310 nm (n→π*), characteristic of conjugated heteroaromatics .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 500 MHz): δ 9.99 (s, 1H, CHO), 8.47 (d, J = 4.8 Hz, 1H, Py-H), 7.71–7.57 (m, 3H, Imidazole-H), 7.18 (td, J = 6.9 Hz, 1H, Py-H) .

  • ¹³C NMR (CDCl₃, 125 MHz): δ 190.2 (CHO), 152.3 (C=N), 148.1–117.2 (Aromatic Carbons) .

Infrared Spectroscopy (FTIR)

Key absorptions include:

  • 3147 cm⁻¹ (N-H stretch)

  • 1678 cm⁻¹ (C=O stretch)

  • 1618 cm⁻¹ (C=N stretch) .

Biological Activities and Applications

Anticancer Activity

Schiff base derivatives demonstrate >50% inhibition of ER-α-positive breast cancer cells (T47D, MCF-7) at 10 μM, surpassing tamoxifen in potency . The fluorine-substituted analog MDT-32 shows IC₅₀ = 39.17 nM, attributed to enhanced DNA intercalation .

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